molecular formula C12H11F2N B2759512 1-(2,5-Difluorophenyl)cyclopentanecarbonitrile CAS No. 1260677-67-5

1-(2,5-Difluorophenyl)cyclopentanecarbonitrile

Cat. No.: B2759512
CAS No.: 1260677-67-5
M. Wt: 207.224
InChI Key: VZZQYPYLUHXRMK-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)cyclopentanecarbonitrile is a fluorinated aromatic nitrile compound featuring a cyclopentane ring fused to a carbonitrile group and a 2,5-difluorophenyl substituent. Fluorine substituents are known to influence electronic characteristics, lipophilicity, and metabolic stability, making such compounds relevant in pharmaceutical and materials research .

Properties

IUPAC Name

1-(2,5-difluorophenyl)cyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZQYPYLUHXRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-Difluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 2,5-difluorobenzonitrile with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-(2,5-Difluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., tetrahydrofuran, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

Chemical Synthesis

1-(2,5-Difluorophenyl)cyclopentanecarbonitrile serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The compound can be synthesized through the reaction of 2,5-difluorobenzonitrile with cyclopentanone in the presence of a base such as sodium hydride and a solvent like dimethylformamide. This method highlights its utility as a precursor for developing other fluorinated compounds which are often used in medicinal chemistry due to their enhanced biological activity.

Biological Research

The compound is also studied for its potential biological activities. It has been shown to interact with various enzymes and receptors, which may lead to applications in drug discovery. For instance, research indicates that derivatives of cyclopentanecarbonitrile compounds can inhibit specific biological pathways, making them candidates for cancer treatment. The ability to modulate enzyme activity suggests that this compound could play a role in developing enzyme inhibitors or ligands for receptor binding studies .

Therapeutic Applications

Research is ongoing regarding the therapeutic applications of this compound. Preliminary studies have indicated its potential as an anticancer agent due to its ability to enhance cell death in cancerous cells through mechanisms involving autophagy inhibition and modulation of nuclear receptors like REV-ERB. Such interactions suggest that this compound could lead to novel treatments with improved efficacy and selectivity against cancer cells while sparing normal cells .

Industrial Uses

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its fluorinated structure contributes to properties that are desirable in various applications, including enhanced stability and reactivity under specific conditions. This makes it an attractive candidate for industries focused on developing advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Comparative Data for 1-(2,5-Difluorophenyl)cyclopentanecarbonitrile and Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions Key Structural Features Safety Classification
This compound* C₁₂H₁₁F₂N 207.22 (inferred) 2,5-difluorophenyl Cyclopentane-carbonitrile core Not classified (analog data)
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile C₁₂H₁₁F₂N 207.22 3,5-difluorophenyl Isomeric fluorine positions No specific hazards
2,5-Difluorophenylacetonitrile C₈H₅F₂N 153.13 2,5-difluorophenyl Benzene-acetonitrile backbone Not classified

*Note: Molar mass for this compound is inferred from its 3,5-difluoro isomer due to structural similarity .

Key Observations:

Substituent Position Effects: The 2,5-difluoro substitution pattern on the phenyl ring may alter electronic properties compared to the 3,5-isomer. In contrast, 2,5-difluorophenylacetonitrile (C₈H₅F₂N) lacks the cyclopentane ring, resulting in reduced molecular complexity and lower molar mass .

Safety Profiles: No direct hazard classification is reported for this compound.

Research Findings and Limitations

Stability and Reactivity

  • Fluorinated nitriles generally exhibit enhanced stability due to fluorine’s electron-withdrawing effects.
  • No specific reactivity data are available for this compound, but related substances advise precautions against dust inhalation and skin contact during handling .

Gaps in Data

  • Physicochemical Properties : Melting/boiling points, solubility, and spectral data (e.g., NMR, IR) are unavailable in the provided evidence.

Biological Activity

1-(2,5-Difluorophenyl)cyclopentanecarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and therapeutic implications based on recent research findings.

  • IUPAC Name : 1-(2,5-difluorophenyl)cyclopentane-1-carbonitrile
  • Molecular Formula : C12H11F2N
  • Molecular Weight : 207.22 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can modulate various cellular pathways, influencing processes such as apoptosis, cell proliferation, and metabolic regulation. The compound's fluorinated structure may enhance its binding affinity to target proteins, improving its efficacy in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and others. Its mechanism involves the induction of autophagy and modulation of the REV-ERB pathway, which plays a crucial role in circadian rhythms and metabolism .
  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes involved in metabolic pathways. This interaction may lead to altered substrate availability and product formation, potentially useful in developing metabolic inhibitors for therapeutic purposes.

Anticancer Efficacy

In a study published by the American Chemical Society, researchers evaluated the anticancer potential of various compounds, including this compound. The results indicated significant cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

Enzyme Interaction Studies

Another investigation focused on the enzyme inhibition properties of this compound. It was found that this compound could effectively inhibit certain key enzymes involved in tumor metabolism. This inhibition was linked to reduced cell viability and proliferation in vitro.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally similar compounds was conducted. The following table summarizes key differences:

Compound NameFluorine SubstitutionAnticancer ActivityEnzyme Targeting
This compound2 positionsHighYes
1-(2,4-Difluorophenyl)cyclopentanecarbonitrile2 positionsModerateLimited
1-(3,5-Difluorophenyl)cyclopentanecarbonitrile2 positionsLowNo

This table illustrates that while all compounds share structural similarities, their biological activities vary significantly based on the position of fluorine substitutions.

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Difluorophenyl)cyclopentanecarbonitrile, and how can purity be validated?

A two-step approach is common: (1) cyclopentane ring formation via Friedel-Crafts alkylation using 2,5-difluorobenzene derivatives, followed by (2) nitrile introduction via nucleophilic substitution or cyanation reagents. Purity validation requires HPLC (≥95% purity) and GC-MS to detect volatile byproducts. Melting point analysis (e.g., mp 50–52°C for analogous chloro-fluorophenyl nitriles ) can corroborate crystallinity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR resolves fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorines). 1H^{1}\text{H} NMR identifies cyclopentane proton splitting (δ 1.5–2.5 ppm).
  • IR : A sharp peak near 2240 cm1^{-1} confirms the nitrile group .
  • HRMS : Accurate mass (<5 ppm error) confirms molecular formula (C12_{12}H11_{11}F2_2N, theoretical 207.09 g/mol).

Q. How do steric effects of the cyclopentane ring influence reactivity?

The cyclopentane ring introduces steric hindrance, slowing nucleophilic attacks at the nitrile group. Kinetic studies under varying temperatures (e.g., 25–80°C) can quantify activation barriers. Compare reactivity with cyclohexane analogs to assess ring-size effects .

Q. What solvent systems are recommended for recrystallization?

Mixed polar/non-polar solvents (e.g., ethanol/hexane) are effective. For fluorinated analogs, dichloromethane/ether gradients yield high-purity crystals. Monitor solubility via UV-Vis at 254 nm .

Advanced Research Questions

Q. How can regioselectivity challenges during electrophilic substitution be addressed?

The 2,5-difluorophenyl group directs electrophiles to the para position relative to fluorine. Use DFT calculations (B3LYP/6-31G*) to map electron density and predict substitution sites. Experimental validation via NOE NMR or X-ray crystallography is critical .

Q. What computational methods predict intermolecular interactions in drug design applications?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like kinases. The nitrile group may act as a hydrogen-bond acceptor; analyze interaction energies with residues (e.g., ASP-86 in EGFR) .

Q. How do fluorination patterns alter metabolic stability in vivo?

Fluorine at the 2- and 5-positions reduces oxidative metabolism by cytochrome P450 enzymes. Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) and compare half-lives with non-fluorinated analogs .

Q. What strategies resolve contradictions in reaction yield data across studies?

Systematic DOE (Design of Experiments) evaluates variables (catalyst loading, temperature). For example, Pd-catalyzed cyanation may show yield discrepancies due to trace moisture; use Karl Fischer titration to monitor solvent dryness .

Q. How does surface adsorption affect catalytic performance in heterocyclic synthesis?

The compound’s nitrile group adsorbs strongly to metal catalysts (e.g., Pd/C), reducing activity. Use TGA-MS to study adsorption/desorption kinetics and optimize catalyst pretreatment (e.g., H2_2 reduction at 200°C) .

Q. What role does isotopic labeling (e.g., 13C^{13}\text{C}13C-nitrile) play in mechanistic studies?

13C^{13}\text{C}-labeling tracks nitrile group fate during reactions (e.g., hydrolysis to amides). Use 13C^{13}\text{C} NMR or LC-MS to trace intermediates. For example, hydrolysis under acidic conditions shows a 13C^{13}\text{C} shift from 120 ppm (CN) to 170 ppm (COOH) .

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